molecular formula C6H9IN2 B2518860 4-iodo-1-propyl-1H-pyrazole CAS No. 1342492-73-2

4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2518860
CAS No.: 1342492-73-2
M. Wt: 236.056
InChI Key: POEZGGAVBDAFFG-UHFFFAOYSA-N
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Description

4-Iodo-1-propyl-1H-pyrazole is an organic compound belonging to the class of aryl iodides It is characterized by a pyrazole ring substituted with an iodine atom at the fourth position and a propyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-propyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions often include mild temperatures and the use of acetic acid as a solvent to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar methodologies as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the propyl group.

    Reduction Products: Reduced forms of the pyrazole ring or the substituents.

Scientific Research Applications

4-Iodo-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Comparison with Similar Compounds

    4-Iodo-1H-pyrazole: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity.

    1-Propyl-1H-pyrazole: Lacks the iodine atom, affecting its ability to participate in halogen-mediated reactions.

    4-Bromo-1-propyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness: 4-Iodo-1-propyl-1H-pyrazole is unique due to the presence of both the iodine atom and the propyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances its ability to participate in halogen-mediated reactions, while the propyl group increases its hydrophobicity and potential interactions with biological targets.

Properties

IUPAC Name

4-iodo-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZGGAVBDAFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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